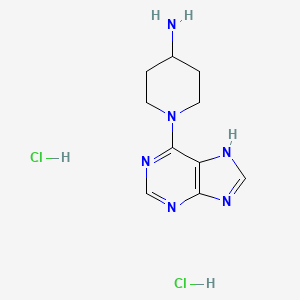

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(7H-purin-6-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZWGQQFUVHAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=NC3=C2NC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Improved Economical and Safe Process (WO2015107533A1)

This process emphasizes an in situ synthesis approach to avoid lengthy multi-step syntheses and improve yield and purity. Key features include:

-

- Ester solvents such as N-butyl acetate, ethyl acetate, methyl acetate, and isopropyl acetate.

- Dipolar aprotic solvents like N-methylmorpholine, morpholine, N-methyl-2-pyrrolidone, dimethylformamide, dimethylacetamide, and dimethylsulfoxide.

- Alcohol solvents including methanol, ethanol, n-propanol, isopropanol, and n-butanol.

- Denatured alcohols containing 0.5–50% ethyl acetate, toluene, acetone, or mixtures thereof.

-

- Alkali and alkaline earth metal carbonates such as potassium carbonate, sodium carbonate, potassium bicarbonate, and sodium bicarbonate.

- Hydroxides including sodium hydroxide, potassium hydroxide, lithium hydroxide, and calcium hydroxide.

-

- Potassium iodide and sodium iodide are used to increase reaction rates and decrease reaction times.

-

- Reaction mixtures are cooled to 5–10°C before acid treatment (e.g., 10% acetic acid).

- Sequential washing steps with methyl isobutyl ketone and toluene at 15–45°C.

- Extraction with methylene dichloride and washing with water and brine.

- Solvent removal under vacuum and methanol treatment for degassing.

This method provides a commercially viable, safe, and cost-effective route with high purity and yield for 1-(1H-purin-6-yl)piperidin-4-amine derivatives.

Cyclization and Salt Formation Process (US20080097097)

This process focuses on the preparation of purine compounds via cyclization of intermediates in the presence of protic acids, leading to pharmaceutically acceptable salts such as dihydrochlorides.

-

- Cyclization: The intermediate compound (e.g., a substituted purine precursor) is cyclized by heating in the presence of a protic acid such as hydrochloric acid, sulfuric acid, or phosphoric acid, typically at around 80°C.

- Isolation: The product is isolated as a pharmaceutically acceptable salt, preferably the hydrochloride or besylate salt.

- Optional Free Base Conversion: The protonated salt may be converted to the free base and then re-salted to a desired salt form.

Starting Materials and Intermediates:

- The process involves coupling of aniline derivatives with dichloropyrimidine compounds in acidic aqueous media.

- Amidation reactions to form amide intermediates using activated carbonyl compounds.

- Coupling of 4-alkylaminopiperidine-4-carboxamide derivatives with purine intermediates.

-

- The process is shorter by one step compared to prior art.

- Avoids use of air- and moisture-sensitive reagents such as phosphorus oxychloride.

- Employs environmentally safer and cost-effective reagents.

-

- Amino-protecting groups such as acetyl, trifluoroacetyl, t-butoxycarbonyl, benzyloxycarbonyl, and fluorenylmethyloxycarbonyl may be used to protect amine functionalities during synthesis.

-

- Elevated temperatures (~80°C) for cyclization.

- Use of protic solvents like isopropanol.

- Acidic conditions with protic acids to facilitate cyclization and salt formation.

This method provides a robust and scalable route to synthesize 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride with high purity and yield.

Comparative Data Table of Key Preparation Parameters

| Parameter | WO2015107533A1 Process | US20080097097 Process |

|---|---|---|

| Solvents | Esters (ethyl acetate, butyl acetate), dipolar aprotic solvents (DMF, NMP), alcohols (methanol, ethanol) | Protic solvents (isopropanol), aqueous acidic media |

| Bases | Potassium carbonate, sodium carbonate, hydroxides (NaOH, KOH) | Triethylamine or other organic bases for coupling |

| Catalysts | Potassium iodide, sodium iodide | Not specifically mentioned |

| Reaction Temperature | Ambient to 80°C, cooling to 5–10°C during workup | ~80°C for cyclization |

| Acid for Cyclization | Acetic acid, hydrochloric acid | Hydrochloric acid, sulfuric acid, phosphoric acid |

| Isolation Method | Extraction with organic solvents, washing, solvent removal under vacuum | Isolation as pharmaceutically acceptable salts (hydrochloride, besylate) |

| Yield and Purity | High yield, high purity due to optimized catalysts and solvents | Improved yield and purity, shorter synthetic route |

| Safety and Environmental Impact | Economical, safe, commercially applicable | Avoids hazardous reagents like POCl3, environmentally safer |

Research Findings and Practical Considerations

- The use of iodide catalysts (KI, NaI) significantly accelerates reaction rates and improves yields in ester and dipolar aprotic solvent systems.

- Controlling reaction temperature and acid concentration is critical to avoid degradation and ensure selective cyclization.

- The choice of protic acid influences salt form and stability; hydrochloride salt is preferred for pharmaceutical applications due to solubility and stability.

- Protection of amine groups during intermediate steps prevents side reactions and facilitates purification.

- The avoidance of phosphorus oxychloride and similar reagents reduces handling risks and environmental concerns.

- Multi-step synthesis can be streamlined by in situ generation of intermediates, reducing reaction times and purification steps.

Chemical Reactions Analysis

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring or the purine moiety is substituted with other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. It has shown promise as a drug candidate due to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit protein kinase B (Akt), leading to apoptosis in cancer cells. For instance, studies have demonstrated significant inhibitory effects on prostate cancer cell lines (PC-3), suggesting its potential as an anticancer agent .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values revealed moderate to good antibacterial activity, highlighting its potential use in treating infectious diseases .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.69 - 22.9 | Moderate to good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

2. Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neuronal signaling pathways positions it as a candidate for further investigation in neuropharmacology .

Case Studies

1. Inhibition of Protein Kinase B (Akt)

A study demonstrated that derivatives of this compound effectively inhibited Akt signaling pathways in prostate cancer cells, leading to significant reductions in cell viability and increased apoptosis at low concentrations .

2. Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various derivatives related to this compound, revealing strong antibacterial effects against S. aureus and E. coli, with complete bacterial death observed within specific time frames .

3. Neuroprotective Effects

Research into the neuroprotective properties indicated that similar compounds could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism that could protect against neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The purine and pyrimidine derivatives (e.g., target compound, ) exhibit aromatic heterocycles capable of π-π stacking and hydrogen bonding, whereas RB-005 () has a hydrophobic aliphatic chain suited for membrane interaction.

- Salt Forms: Dihydrochloride salts (e.g., target compound, ) may enhance aqueous solubility compared to hydrochloride or non-salt forms ().

Physicochemical Properties

- Molecular Weight : The target compound (C₁₀H₁₄N₆·2HCl, MW ≈ 308.2) is heavier than RB-005 (C₂₁H₃₄N₂, MW ≈ 314.5) but lighter than 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride (C₁₂H₁₇N₃O₂·2HCl, MW ≈ 308.2) .

- Polarity : The purine moiety increases polarity compared to alkyl-substituted derivatives (e.g., RB-005), as evidenced by CCS values .

- Solubility : Dihydrochloride salts (target compound, ) likely exhibit higher water solubility than neutral forms due to ionic character.

Biological Activity

Overview

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride is a synthetic compound characterized by its unique structure, which combines elements of purine and piperidine. Its molecular formula is C10H16Cl2N6, and it has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article focuses on the biological activities of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound's ability to bind effectively to these targets is influenced by its structural components, particularly the purine and piperidine moieties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing purine rings have shown high inhibitory activity against protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related piperidine derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness against pathogenic microorganisms .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.69 - 22.9 | Moderate to good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

Neuroprotective Properties

There is emerging evidence that compounds with a similar structure may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The modulation of signaling pathways involved in neuronal survival could position these compounds as therapeutic agents against conditions like Alzheimer's disease .

Case Studies

- Inhibition of Protein Kinase B (Akt) : A study demonstrated that derivatives of the purine-piperidine class showed potent inhibition of Akt signaling pathways in prostate cancer cells (PC-3). These compounds induced apoptosis and reduced cell viability significantly at low concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various piperidine derivatives, including those related to this compound. The results indicated strong antibacterial effects against S. aureus and E. coli, with complete bacterial death observed within a specified time frame .

- Neuroprotective Effects : Research into the neuroprotective properties of similar compounds revealed their potential in reducing oxidative stress markers in neuronal cultures, suggesting a mechanism that could protect against neurodegeneration .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride?

Answer:

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions between purine derivatives and piperidin-4-amine intermediates. For example:

- Step 1 : React 6-chloropurine with a protected piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the purine-piperidine linkage.

- Step 2 : Deprotect the amine group (e.g., using HCl in dioxane) to yield the free base.

- Step 3 : Salt formation with hydrochloric acid to produce the dihydrochloride.

Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). For analogs, see and for reaction conditions involving similar piperidine derivatives .

Basic: How should researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

Answer:

- Solubility : Conduct a shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy or LC-MS quantification.

- Stability : Monitor degradation via HPLC under varying conditions (pH 2–9, 25–37°C). Note that piperidine derivatives are prone to oxidation; use antioxidants (e.g., ascorbic acid) in storage buffers .

- Critical Data Gap : highlights missing physicochemical data (e.g., logP, pKa), necessitating experimental determination for assay optimization.

Advanced: What strategies resolve contradictions in reported cytotoxicity data for purine-piperidine analogs?

Answer:

Discrepancies often arise from:

- Assay Variability : Compare MTT vs. CellTiter-Glo results; normalize to cell doubling time.

- Impurity Effects : Use orthogonal purity methods (e.g., LC-MS, elemental analysis) to rule out byproducts.

- Receptor Specificity : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm target engagement. discusses cytotoxicity mechanisms of similar amines .

Advanced: How can researchers validate the compound’s interaction with purinergic receptors (e.g., adenosine receptors)?

Answer:

- In Vitro : Use HEK-293 cells transfected with human A₁/A₂A/A₃ receptors. Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 assay) upon compound exposure.

- In Silico : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 5N2S for A₂A). Compare binding poses with known agonists/antagonists.

- Negative Controls : Include selective inhibitors (e.g., ZM241385 for A₂A) to confirm specificity .

Advanced: What are the recommended protocols for mitigating conflicting toxicity data in safety assessments?

Answer:

- Acute Toxicity : Follow OECD Guideline 423, using rodent models (oral/administered dose: 50–300 mg/kg). Monitor for GHS-classified effects (H302, H315; ).

- In Vitro Alternatives : Use HepG2 cells for hepatotoxicity screening (LDH release assay) and hERG-transfected cells for cardiotoxicity (patch-clamp).

- Contradiction Resolution : Cross-reference SDS data ( vs. 13) with experimental results to identify batch-specific impurities or storage degradation .

Methodological: How to optimize HPLC conditions for quantifying the compound in biological matrices?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid (A) and acetonitrile (B), 5–95% B over 20 min.

- Detection : UV at 254 nm or MS/MS (MRM transition: m/z 280 → 163).

- Validation : Include spike-recovery tests (80–120%) and LOD/LOQ determination (typically 1–10 ng/mL). validates similar amines via LC-MS .

Advanced: What mechanistic studies elucidate the compound’s role in nucleotide metabolism pathways?

Answer:

- Isotope Tracing : Use ¹⁴C-labeled purine to track incorporation into nucleic acids.

- Enzyme Inhibition : Test against xanthine oxidase or adenosine deaminase (IC₅₀ via spectrophotometric assays).

- Metabolomics : Perform LC-HRMS on treated cell lysates to identify downstream metabolites (e.g., hypoxanthine, uric acid). highlights metabolic pathways of related compounds .

Methodological: How to design dose-response experiments for in vivo pharmacokinetic studies?

Answer:

- Dosing : Administer intravenously (1–10 mg/kg) and orally (10–50 mg/kg) in rodent models.

- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

- Analysis : Use LC-MS/MS for quantification. Calculate AUC, Cₘₐₓ, t₁/₂.

- Tissue Distribution : Sacrifice animals at 24 h; homogenize organs (liver, kidney) for compound extraction. provides protocols for amine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.